molecular formula C32H31N5O4 B6291165 Fmoc-beta-azido-d-aib-oh bha CAS No. 1926163-91-8

Fmoc-beta-azido-d-aib-oh bha

Cat. No.: B6291165
CAS No.: 1926163-91-8
M. Wt: 549.6 g/mol
InChI Key: BYFFMAXTTQMCNP-FSRHSHDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-beta-azido-d-aib-oh bha is a compound used in peptide synthesis. It is a derivative of amino acids and is often employed in the preparation of azidopeptides. The compound’s full name is 9-fluorenylmethyloxycarbonyl-beta-azido-d-alpha-aminoisobutyric acid, benzylhydrylamine salt. It is known for its role in click chemistry, particularly in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-beta-azido-d-aib-oh bha typically involves the protection of the amino group with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The azido group is introduced through a diazo transfer reaction. The synthetic pathway often starts from d-serine, which undergoes several reaction steps to form the final product . The reaction conditions usually involve the use of copper(I) iodide as a catalyst in the Huisgen 1,3-dipolar cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and large-scale reactors. The compound is typically produced in multigram quantities within a week or two .

Chemical Reactions Analysis

Types of Reactions

Fmoc-beta-azido-d-aib-oh bha undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Fmoc-beta-azido-d-aib-oh bha involves the formation of 1,2,3-triazoles through click chemistry. The azido group reacts with alkynes in the presence of a copper(I) catalyst to form a stable triazole ring . This reaction is highly specific and efficient, making it a valuable tool in peptide synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-beta-azido-d-aib-oh bha is unique due to its specific structure, which includes a beta-azido group and a d-alpha-aminoisobutyric acid moiety. This structure allows for the formation of stable triazole rings through click chemistry, making it highly valuable in peptide synthesis .

Properties

IUPAC Name

(2R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid;diphenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4.C13H13N/c1-19(17(24)25,11-21-23-20)22-18(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h2-9,16H,10-11H2,1H3,(H,22,26)(H,24,25);1-10,13H,14H2/t19-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFFMAXTTQMCNP-FSRHSHDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1=CC=C(C=C1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1=CC=C(C=C1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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